molecular formula C16H14ClNO5 B11520584 2-(4-Chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxan-5-ol

2-(4-Chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxan-5-ol

Cat. No.: B11520584
M. Wt: 335.74 g/mol
InChI Key: AJGWLCHMWYRDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxan-5-ol is an organic compound that belongs to the class of dioxanes. This compound is characterized by the presence of a dioxane ring, which is a six-membered ring containing two oxygen atoms. The compound also features a chlorophenyl group and a nitrophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxan-5-ol typically involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is then subjected to a series of purification steps, including recrystallization and chromatography, to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques are employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxan-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxan-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxan-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-(4-methylphenyl)-1,3-dioxan-5-ol
  • 2-(4-Bromophenyl)-4-(4-nitrophenyl)-1,3-dioxan-5-ol
  • 2-(4-Chlorophenyl)-4-(4-aminophenyl)-1,3-dioxan-5-ol

Uniqueness

2-(4-Chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxan-5-ol is unique due to the presence of both chlorophenyl and nitrophenyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14ClNO5

Molecular Weight

335.74 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxan-5-ol

InChI

InChI=1S/C16H14ClNO5/c17-12-5-1-11(2-6-12)16-22-9-14(19)15(23-16)10-3-7-13(8-4-10)18(20)21/h1-8,14-16,19H,9H2

InChI Key

AJGWLCHMWYRDHW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC(O1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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